Kaliummethylphenylphosphinat
Overview
Description
Kaliummethylphenylphosphinat is a chemical compound with the molecular formula C7H8KO2P. It is a potassium salt of methylphenylphosphinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaliummethylphenylphosphinat can be synthesized through several methods. One common method involves the reaction of methylphenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Kaliummethylphenylphosphinat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphinic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphinic acids, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Kaliummethylphenylphosphinat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Kaliummethylphenylphosphinat exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the modification of protein structures and functions, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methylphenylphosphinic acid
- Potassium phosphinate
- Phenylphosphonic acid
Uniqueness
Kaliummethylphenylphosphinat is unique due to its specific combination of a methyl group and a phenyl group attached to the phosphorus atom, along with the potassium ion. This unique structure imparts distinct chemical properties, making it valuable in various applications compared to other similar compounds.
Biological Activity
Kaliummethylphenylphosphinat (KMPP) is a phosphinate compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of KMPP, examining its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
KMPP is characterized by the presence of a methyl group and a phenyl group attached to a phosphinate moiety. The molecular structure can be represented as follows:
- Chemical Formula : CHOP
- Molecular Weight : Approximately 198.16 g/mol
The phosphinate group is known for its ability to interact with biological systems, particularly through enzyme inhibition and modulation of cellular pathways.
Mechanisms of Biological Activity
KMPP's biological activity is primarily attributed to its interaction with various enzymes and cellular targets. Research indicates that phosphinate compounds can inhibit critical enzymes involved in metabolic pathways, impacting cell viability and proliferation.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) : KMPP has been studied for its inhibitory effects on DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for anticancer therapies.
- Thioredoxin Reductase (TrxR) : Similar to other phosphine derivatives, KMPP may interact with TrxR, an enzyme involved in redox regulation and cellular defense against oxidative stress. Inhibition of TrxR has implications for the treatment of various diseases, including cancer and parasitic infections.
Research Findings
Recent studies have highlighted the biological activities of KMPP through various assays and experimental setups:
- In Vitro Studies : KMPP demonstrated significant inhibitory activity against cultured cancer cell lines, showing potential as an anticancer agent. The IC50 values ranged from low micromolar concentrations, indicating effective potency.
- Selectivity : Compared to traditional chemotherapeutics, KMPP exhibited lower cytotoxicity in normal human cells while maintaining efficacy against tumor cells. This selectivity is crucial for reducing side effects associated with cancer treatments.
Case Studies
- Anticancer Activity : A study evaluated the effects of KMPP on breast cancer cell lines (MCF-7). The results indicated that KMPP treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure.
- Antimicrobial Properties : KMPP was tested against various bacterial strains, including E. coli. The compound showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Tables
Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | Dihydrofolate Reductase | 5 | High |
This compound | Thioredoxin Reductase | 10 | Moderate |
Properties
IUPAC Name |
potassium;methyl(phenyl)phosphinate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P.K/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABJESCWYLXOPS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8KO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208534-39-8 | |
Record name | Phosphinic acid, P-(methylphenyl)-, potassium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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